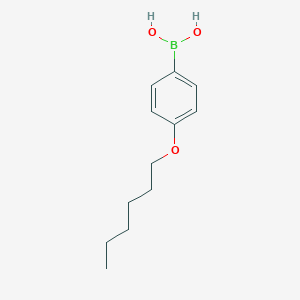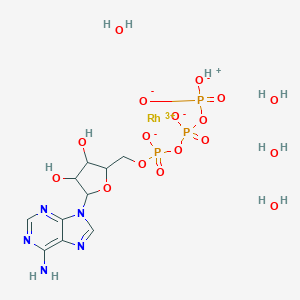
Cassiaside C
概要
説明
Cassiaside C is a natural compound found in the seeds of Cassia obtusifolia, a plant commonly used in traditional Chinese medicine. This compound is a flavonoid glycoside and is known for its potent antioxidant and anti-inflammatory properties . This compound has gained attention due to its potential health benefits and therapeutic applications.
科学的研究の応用
Cassiaside C has shown promise in several scientific research applications due to its unique properties:
Chemistry: this compound is used as a model compound in studying glycosylation reactions and the synthesis of glycosides.
Biology: The compound is studied for its role in modulating cellular processes, including inflammation and oxidative stress.
Medicine: this compound is explored for its potential in treating chronic inflammatory diseases, diabetes, and neurodegenerative disorders
作用機序
Target of Action
Cassiaside C, a naphthopyrone isolated from the seed of Cassia tora , primarily targets the formation of advanced glycation end products (AGEs) . AGEs are proteins or lipids that become glycated after exposure to sugars, and they are implicated in various pathological conditions, including diabetes and aging-related diseases .
Mode of Action
This compound exerts its effects by inhibiting the formation of AGEs . It also suppresses the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated cells . Furthermore, it downregulates the phosphorylation of nuclear factor kappa B , a key regulator of immune responses, thereby modulating the inflammatory response.
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses LPS/IFN-γ-induced expression of hypoxia-inducible factor (HIF)-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A . These proteins are involved in the regulation of glycolysis, a metabolic pathway that converts glucose into pyruvate. This compound also downregulates the phosphoinositide 3-kinases (PI3K)/AKT/mammalian target of rapamycin complex 1 (mTORC1) signaling pathway , which plays a crucial role in cellular growth, proliferation, and survival.
Pharmacokinetics
Its impact on bioavailability is suggested by its ability to modulate various biochemical pathways and cellular processes .
Result of Action
As a result of its action, this compound attenuates enhanced glycolysis and lactate production, but rescues diminished oxidative phosphorylation, in M1 polarized macrophages . This leads to a dampening of M1 polarization of macrophages, which are a type of immune cell that can exacerbate inflammation when overly activated .
生化学分析
Biochemical Properties
Cassiaside C has been shown to possess a wide range of biological activities, such as antidiabetic, anti-inflammatory, antimicrobial, antioxidant, hepatoprotective, neuroprotective, immune-modulatory, anti-Parkinson’s disease, anti-Alzheimer’s disease, and larvicidal properties . It interacts with various enzymes and proteins, including inducible nitric oxide synthase and cyclooxygenase-2 .
Cellular Effects
This compound has been found to reduce the expression of inducible nitric oxide synthase and cyclooxygenase-2, both of which are upregulated in lipopolysaccharide (LPS)/interferon (IFN)-γ-treated cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level by downregulating the phosphoinositide 3-kinases (PI3K)/AKT/mTORC1 signaling pathway . This leads to a reduction in the expression of HIF-1α, pyruvate dehydrogenase kinase 1, and lactate dehydrogenase A, which are induced by LPS/IFN-γ .
Temporal Effects in Laboratory Settings
It has been shown to attenuate enhanced glycolysis and lactate production, but rescue diminished oxidative phosphorylation, in M1 polarized macrophages .
Metabolic Pathways
This compound is involved in the glycolysis metabolic pathway . It downregulates this pathway, leading to a decrease in the production of lactate .
準備方法
Synthetic Routes and Reaction Conditions: Cassiaside C can be synthesized through various chemical reactions involving the glycosylation of toralactone. The synthetic route typically involves the use of glycosyl donors and acceptors under specific reaction conditions to form the glycosidic bond. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound involves the extraction and purification of the compound from the seeds of Cassia obtusifolia. The process includes steps such as solvent extraction, filtration, and chromatographic techniques to isolate and purify this compound. The use of advanced extraction technologies ensures high yield and purity of the compound.
化学反応の分析
Types of Reactions: Cassiaside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce specific functional groups in this compound.
Substitution: Substitution reactions involve the use of nucleophiles or electrophiles to replace certain groups in the compound, often under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with enhanced biological activities. These derivatives are studied for their potential therapeutic applications.
類似化合物との比較
Cassiaside C is compared with other similar compounds, such as:
Cassiaside A and B: These compounds are also found in Cassia obtusifolia seeds and share similar antioxidant and anti-inflammatory properties.
Toralactone Glycosides: These glycosides, including this compound, exhibit potent biological activities and are studied for their therapeutic potential.
Uniqueness: this compound is unique due to its specific glycosylation pattern and its ability to modulate multiple molecular pathways, making it a promising candidate for various therapeutic applications.
特性
IUPAC Name |
10-hydroxy-7-methoxy-3-methyl-9-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxybenzo[g]isochromen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O15/c1-9-3-10-4-11-5-12(37-2)6-13(16(11)20(31)17(10)25(36)39-9)40-27-24(35)22(33)19(30)15(42-27)8-38-26-23(34)21(32)18(29)14(7-28)41-26/h3-6,14-15,18-19,21-24,26-35H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBGJNKYTLIUCMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=CC(=CC(=C3C(=C2C(=O)O1)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cassiaside C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
119170-52-4 | |
| Record name | Cassiaside C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235 - 237 °C | |
| Record name | Cassiaside C | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038550 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-Cyclohexen-1-one,3-[(2-methyl-2-propenyl)oxy]-(9CI)](/img/structure/B38562.png)


![2-Methyl-3,3a,6,6a-tetrahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B38570.png)



